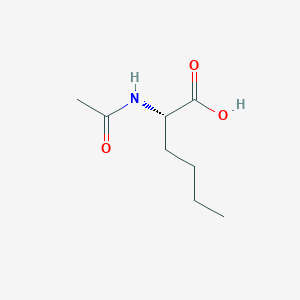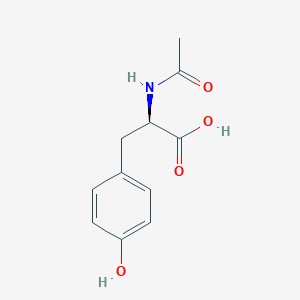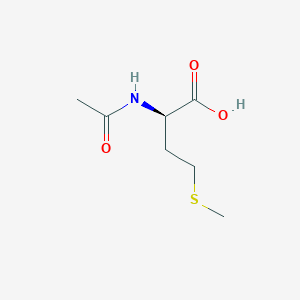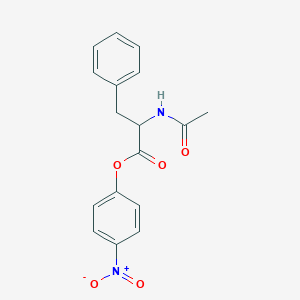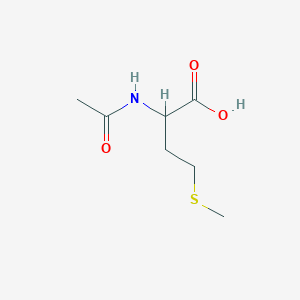
Ethyl 5-methoxyindole-2-carboxylate
Übersicht
Beschreibung
Ethyl 5-methoxyindole-2-carboxylate is an indole derivative . The indole ring system is an important building block or intermediate in the synthesis of many pharmaceutical agents .
Synthesis Analysis
This compound is formed during the Fischer indolization of ethyl pyruvate 2- [2- (methanesulfonyloxy)-4-methyl]phenylhydrazine . It has been used as a reactant for preparation of ligands with binding specificity towards the GABA receptor, sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors for the management of hyperglycemia in diabetes, anticancer agents, integrase strand-transfer inhibitors (INSTIs), inhibitor of Proliferation of Colon Cancer Cells .Molecular Structure Analysis
The molecular formula of Ethyl 5-methoxyindole-2-carboxylate is C12H13NO3 . Its molecular weight is 219.24 g/mol . The IUPAC name is ethyl 5-methoxy-1H-indole-2-carboxylate .Chemical Reactions Analysis
Ethyl 5-methoxyindole-2-carboxylate is a reactant for preparation of ligands with binding specificity towards the GABA receptor, sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors for the management of hyperglycemia in diabetes, anticancer agents, integrase strand-transfer inhibitors (INSTIs), inhibitor of Proliferation of Colon Cancer Cells .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of Ethyl 5-methoxyindole-2-carboxylate, focusing on unique applications:
GABA Receptor Ligands
Ethyl 5-methoxyindole-2-carboxylate is used as a reactant for the preparation of ligands with binding specificity towards the GABA receptor. These ligands can be crucial in studying and potentially treating conditions related to the GABAergic system, such as epilepsy, anxiety, and insomnia .
SGLT2 Inhibitors for Diabetes Management
This compound serves as a reactant in synthesizing sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors. These inhibitors are significant in managing hyperglycemia in diabetes by helping remove excess glucose from the body .
Anticancer Agents
Researchers use Ethyl 5-methoxyindole-2-carboxylate to develop anticancer agents. It’s involved in the synthesis of compounds that may inhibit the proliferation of cancer cells, including colon cancer cells .
Integrase Strand-Transfer Inhibitors (INSTIs)
The compound is instrumental in creating integrase strand-transfer inhibitors (INSTIs), which are a class of antiretroviral drugs used to treat HIV/AIDS by preventing the integration of viral DNA into the host genome .
GSK-3β Inhibitors
It acts as a reactant for synthesizing isomeridianin G as GSK-3β inhibitors. These inhibitors have potential applications in treating neurodegenerative diseases and type 2 diabetes by modulating glycogen synthase kinase 3 beta (GSK-3β) activity .
MK-2 Inhibitors
Ethyl 5-methoxyindole-2-carboxylate is used to prepare inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). MK-2 inhibitors have therapeutic potential in inflammatory diseases due to their role in cytokine production .
Synthesis of Oxazino [4,3-a]indoles
This compound is a reactant for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions. These reactions are valuable in creating complex molecular structures that can have various pharmaceutical applications .
Cannabinoid CB1 Receptor Antagonists
It is also used for preparing indolecarboxamides as cannabinoid CB1 receptor antagonists. These antagonists can be important in researching addiction and metabolic disorders .
Wirkmechanismus
While the specific mechanism of action for Ethyl 5-methoxyindole-2-carboxylate is not explicitly stated, it is known to be a reactant for preparation of ligands with binding specificity towards the GABA receptor, sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors for the management of hyperglycemia in diabetes, anticancer agents, integrase strand-transfer inhibitors (INSTIs), inhibitor of Proliferation of Colon Cancer Cells .
Safety and Hazards
Zukünftige Richtungen
Ethyl 5-methoxyindole-2-carboxylate has been used as a reactant for preparation of various compounds with potential therapeutic applications, including ligands with binding specificity towards the GABA receptor, sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors for the management of hyperglycemia in diabetes, anticancer agents, integrase strand-transfer inhibitors (INSTIs), inhibitor of Proliferation of Colon Cancer Cells . These areas represent potential future directions for research and development involving Ethyl 5-methoxyindole-2-carboxylate.
Eigenschaften
IUPAC Name |
ethyl 5-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)11-7-8-6-9(15-2)4-5-10(8)13-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIUAXNFAUGNHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197351 | |
| Record name | Ethyl 5-methoxyindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methoxyindole-2-carboxylate | |
CAS RN |
4792-58-9 | |
| Record name | Ethyl 5-methoxy-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4792-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methoxyindole-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4792-58-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-methoxyindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 5-METHOXYINDOLE-2-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D63U367GNZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




